molecular formula C14H16N2O B12177960 N-(8-methylquinolin-5-yl)butanamide

N-(8-methylquinolin-5-yl)butanamide

Cat. No.: B12177960
M. Wt: 228.29 g/mol
InChI Key: NNLINLWYWUUOTF-UHFFFAOYSA-N
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Description

N-(8-methylquinolin-5-yl)butanamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the quinoline moiety in this compound makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-methylquinolin-5-yl)butanamide typically involves the reaction of 8-methylquinoline with butanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-methylquinolin-5-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(8-methylquinolin-5-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways.

    Medicine: Explored for its antimicrobial and antimalarial properties.

    Industry: Utilized in the development of dyes and catalysts

Mechanism of Action

The mechanism of action of N-(8-methylquinolin-5-yl)butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell proliferation and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
  • 5-[N-(N,N-dimethylaminopropyl-1-amino)]benzimidazo[1,2-a]quinoline-6-carbonitrile
  • 5-N-piperazinylbenzimidazo[1,2-a]quinoline-6-carbonitrile

Uniqueness

N-(8-methylquinolin-5-yl)butanamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Its ability to inhibit the PI3K/AKT/mTOR pathway makes it a promising candidate for anticancer research .

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-(8-methylquinolin-5-yl)butanamide

InChI

InChI=1S/C14H16N2O/c1-3-5-13(17)16-12-8-7-10(2)14-11(12)6-4-9-15-14/h4,6-9H,3,5H2,1-2H3,(H,16,17)

InChI Key

NNLINLWYWUUOTF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)C

Origin of Product

United States

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